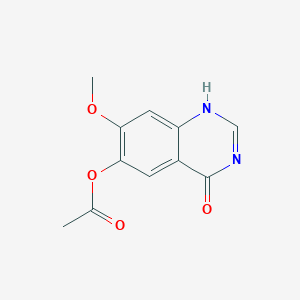
(7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “(7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate” is a benzimidazole derivative. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. These compounds often exhibit properties such as antimicrobial, antiviral, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as catalysts. The reaction can be summarized as follows: [ \text{o-Phenylenediamine} + \text{Carboxylic Acid} \rightarrow \text{Benzimidazole Derivative} ]
Industrial Production Methods
In industrial settings, the synthesis of benzimidazole derivatives may involve more efficient and scalable methods. One common approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors are employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole derivatives, including (7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate, undergo various types of chemical reactions:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and alkylation are common substitution reactions for benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include N-oxides, amino derivatives, and various substituted benzimidazoles.
Scientific Research Applications
Benzimidazole derivatives, including (7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate, have a wide range of scientific research applications:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Studied for their antimicrobial and antiviral properties.
Medicine: Investigated for their potential as anticancer agents and inhibitors of specific enzymes.
Industry: Utilized in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzimidazole derivatives often involves the inhibition of specific enzymes or receptors. For example, some benzimidazole derivatives act as agonists of the glucagon-like peptide-1 receptor, which plays a role in regulating blood glucose levels. The molecular targets and pathways involved can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of (7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate.
Thiochromone Compounds: Similar in structure but contain sulfur atoms.
Nintedanib: A benzimidazole derivative used as a tyrosine kinase inhibitor.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other benzimidazole derivatives.
Properties
IUPAC Name |
(7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLQIFINSOHAQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=O)N=CN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=O)N=CN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
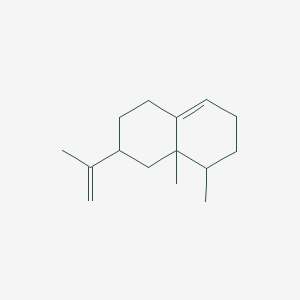
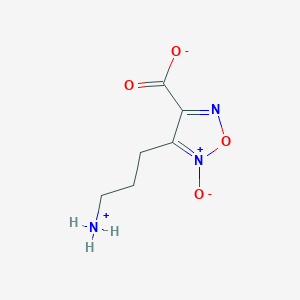
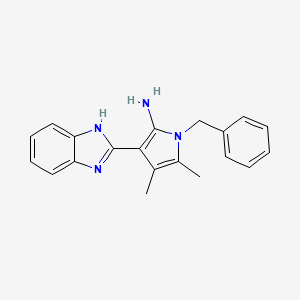
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7818350.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(4-methylpiperazin-1-ium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7818356.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7818367.png)
![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B7818374.png)
![6-methyl-5-prop-2-enyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B7818388.png)
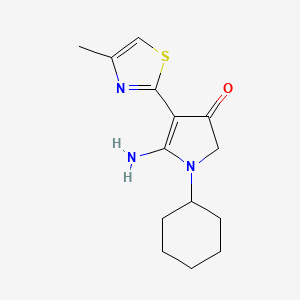
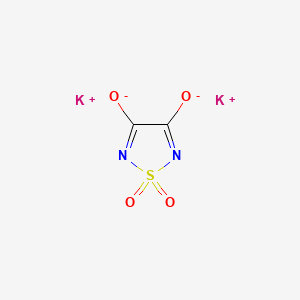
![7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B7818413.png)
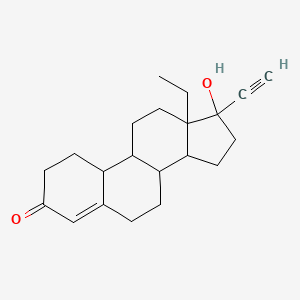
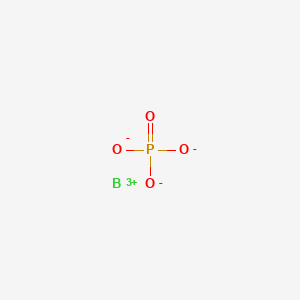
![[(7S,9E,11S,12R,13S,14R,15R,16R,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B7818434.png)
